Tos-PEG3-CH2COOtBu
Overview
Description
Tos-PEG3-CH2COOtBu is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of molecules that induce the degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of targeted protein degradation, which has significant implications for drug discovery and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG3-CH2COOtBu typically involves the following steps:
Industrial Production Methods
While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled environments to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG3-CH2COOtBu undergoes several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with various nucleophiles.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted PEG derivatives can be obtained.
Hydrolysis Product: The primary product of hydrolysis is the carboxylic acid derivative of the PEG chain.
Scientific Research Applications
Tos-PEG3-CH2COOtBu has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of targeted protein degradation.
Biology: Employed in the development of tools for studying protein function and regulation.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading pathogenic proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
Tos-PEG3-CH2COOtBu functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a powerful tool for therapeutic intervention.
Comparison with Similar Compounds
Similar Compounds
Tos-PEG2-CH2COOtBu: A shorter PEG chain variant with similar properties.
Tos-PEG4-CH2COOtBu: A longer PEG chain variant that may offer different solubility and stability characteristics
Uniqueness
Tos-PEG3-CH2COOtBu is unique due to its specific PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTAC synthesis, where the linker length can significantly impact the efficacy and selectivity of the resulting molecule .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAURGLGHXALBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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